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It's crucial to distinguish between the MC2392 sample and the MC38 cell line, as their culture requirements

differ significantly.

Feature
MC2392 (Acute Promyelocytic
Leukemia)

MC38 (Mouse Colon Carcinoma)

Species & Disease Human / Leukemia (APL) [1] Mouse / Colon Cancer [2] [3]

Growth Morphology Suspension (inferred from

disease type)

Adherent [2] [3]

Typical Basal
Medium

RPMI-1640 (common for

hematopoietic cells)

DMEM or RPMI-1640 [2] [3]

Common FBS
Concentration

10-20% 10% [2] [3]

Key Characteristic Data from BLUEPRINT ChIP-Seq

study; controlled access [1]

Immunogenic; widely used for preclinical

evaluation of immunotherapies [2] [3]

General Protocol for Suspension Hematopoietic Cells

For culturing suspension cells like leukemia-derived lines (which MC2392 likely is), you can adapt this

general protocol.
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Thawing Cryopreserved Cells

Prepare Medium: Warm complete medium (e.g., RPMI-1640 with 10-20% FBS) in a 37°C water bath
[4].

Quick Thaw: Remove the vial from liquid nitrogen and thaw quickly in a 37°C water bath for
approximately 1 minute, until only a small ice crystal remains [2].

Dilute: Transfer the cell suspension to a centrifuge tube containing pre-warmed medium to dilute the
cryoprotectant (e.g., DMSO).

Centrifuge: Spin at an appropriate speed (e.g., 1100 rpm for 4 minutes) to pellet the cells. Discard
the supernatant [2].

Resuspend and Culture: Gently resuspend the cell pellet in fresh complete medium and transfer to
a culture flask [4].

Passaging Suspension Cells

Suspension cells are typically passaged when the culture becomes too dense or the medium changes color.

Count cells using a hemocytometer or automated cell counter [4].

Gently mix the culture and take a small volume. Dilute into a new flask with fresh pre-warmed
medium to achieve the recommended seeding density [4].

Cryopreservation of Cells

Collect and Centrifuge: Take a log-phase culture, count the cells, and centrifuge to form a pellet [2].
Prepare Freezing Medium: Resuspend the cell pellet at 1-5 x 10^6 cells/mL in cold freezing medium

(e.g., culture medium with 10% DMSO and 20-90% FBS) [2].
Aliquot and Freeze: Aliquot into cryovials. Use a controlled-rate freezer or place vials in an insulated

container (e.g., a "Mr. Frosty") at -80°C overnight before transferring to liquid nitrogen for long-term
storage [2].

MC38 Cell Culture Protocol (For Reference)

Since MC38 is a well-documented adherent cell line, its detailed protocol can serve as a reference. The

workflow is as follows:
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MC38 Cell Culture Process

Start Culture

Thawing Cells

Passaging Cells

80-90% confluent

Every 2-3 days

Experimentation
(e.g., Transfection)

At 70-80% confluent

Cryopreservation

End Process

Click to download full resolution via product page

Key Steps for MC38 Culture

Passaging Adherent MC38 Cells: When cells are 80-90% confluent, aspirate the medium, wash
with PBS, and add trypsin (e.g., 1 mL for a T25 flask). Incubate at 37°C for 1-2 minutes. When cells

round up, neutralize trypsin with 2 volumes of complete medium. Centrifuge the suspension (1100
rpm, 4 minutes), resuspend the pellet in fresh medium, and seed into new flasks at a 1:2 to 1:4 split

ratio [2].
Transfection (Lipofection): Plate cells 24 hours before transfection to achieve 60-70% confluence.

Dilute DNA in Opti-MEM before adding the lipid reagent. Incubate DNA-lipid complexes at room
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temperature for 15-20 minutes before adding them dropwise to the cells. Replace medium 4-6 hours

post-transfection [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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